2-Iodo-1,5-naphthyridine
Description
2-Iodo-1,5-naphthyridine is a halogenated derivative of the 1,5-naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms. The iodine substituent at the 2-position imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H5IN2 |
|---|---|
Molecular Weight |
256.04 g/mol |
IUPAC Name |
2-iodo-1,5-naphthyridine |
InChI |
InChI=1S/C8H5IN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H |
InChI Key |
RNAIAWBXNZPAPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)I)N=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Iodo-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the iodination of 1,5-naphthyridine. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of a suitable oxidizing agent, such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Another approach involves the cross-coupling reaction of 2-chloro-1,5-naphthyridine with an iodinating reagent. This method employs palladium-catalyzed coupling reactions, such as the Suzuki or Stille coupling, to introduce the iodine atom at the desired position. These reactions are typically conducted in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene .
Chemical Reactions Analysis
2-Iodo-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, aryl halides, and organometallic reagents.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form carbon-carbon bonds. These reactions typically use palladium or nickel catalysts and are conducted under mild conditions.
Oxidation and Reduction Reactions: this compound can undergo oxidation to form corresponding naphthyridine oxides. .
Scientific Research Applications
2-Iodo-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of anticancer, antimicrobial, and antiviral agents.
Biological Studies: this compound is used as a probe in biological studies to investigate the interactions of naphthyridine derivatives with biological targets, such as enzymes and receptors.
Material Science: This compound is explored for its potential use in the synthesis of novel materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-Iodo-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting anticancer activity. The iodine atom in the compound can also enhance its binding affinity to biological targets through halogen bonding interactions .
Comparison with Similar Compounds
Key Features :
- Synthetic Utility : The iodine atom facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling), enabling the construction of complex fused heterocycles or functionalized derivatives .
- Electronic Effects : The electron-withdrawing nature of iodine may enhance binding affinity in kinase inhibitors or antimicrobial agents, as seen in structurally similar compounds .
Comparison with Similar Compounds
The following table compares 2-iodo-1,5-naphthyridine with halogenated and substituted derivatives, highlighting structural, synthetic, and functional differences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
